![molecular formula C5H6BrN3O2 B1431600 methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate CAS No. 1559067-56-9](/img/structure/B1431600.png)
methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Nucleoside Analogues
Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate: is utilized as a precursor in the synthesis of nucleoside analogues . These analogues are crucial in medicinal chemistry for the development of antiviral drugs. For example, Ribavirin, a well-known antiviral drug, can be synthesized using this compound as a starting material.
Agrochemical Research
In the field of agrochemicals, this compound serves as a building block for creating new molecules with potential pesticidal properties . The triazole ring is a common motif in many agrochemicals due to its stability and bioactivity.
Photostabilizers and Photographic Materials
The triazole derivatives, including methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate , are known for their application in the development of photostabilizers . These compounds help in protecting materials from degradation caused by UV light. Additionally, they have applications in photographic materials as they can form part of the chemical basis for developing photos.
Corrosion Inhibitors
This compound is also researched for its use as a corrosion inhibitor, particularly for copper alloys . The triazole derivatives form a protective layer on the metal surface, preventing oxidation and corrosion.
Organic Synthesis
In organic synthesis, methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is a valuable intermediate . It can be used to introduce the triazole moiety into more complex organic molecules, which can have various applications in pharmaceuticals and materials science.
Proteomics Research
Lastly, this compound finds its use in proteomics research . It can be involved in the study of protein interactions and functions, which is fundamental in understanding biological processes and disease mechanisms.
properties
IUPAC Name |
methyl 5-bromo-2-methyl-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-9-3(4(10)11-2)7-5(6)8-9/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYGUUBYLZQAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate | |
CAS RN |
1559067-56-9 | |
Record name | methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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